Octyl formate Octyl formate Octyl formate is one of the flavor volatile components reported in blackberries, mushrooms and certain varieties of rice.
Octyl formate, also known as octyl methanoate or octyl formic acid, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Octyl formate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Octyl formate has been primarily detected in urine. Within the cell, octyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Octyl formate can be biosynthesized from octan-1-ol. Octyl formate is a cucumber, fruity, and orange tasting compound that can be found in herbs and spices. This makes octyl formate a potential biomarker for the consumption of this food product.
Octyl formate is a formate ester of octan-1-ol. It has a role as a metabolite. It derives from an octan-1-ol.
Brand Name: Vulcanchem
CAS No.: 112-32-3
VCID: VC21005752
InChI: InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3
SMILES: CCCCCCCCOC=O
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Octyl formate

CAS No.: 112-32-3

Cat. No.: VC21005752

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Octyl formate - 112-32-3

Specification

CAS No. 112-32-3
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name octyl formate
Standard InChI InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3
Standard InChI Key AVBRYQRTMPHARE-UHFFFAOYSA-N
SMILES CCCCCCCCOC=O
Canonical SMILES CCCCCCCCOC=O
Boiling Point 198.8 °C
Melting Point -39.1 °C
-39.1°C

Introduction

Chemical Identity and Structure

Basic Identification

Octyl formate is a formate ester of octan-1-ol with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . The compound is registered with CAS number 112-32-3 and can be represented using several chemical notations:

Identifier TypeValue
IUPAC NameOctyl formate
Traditional NameFormic acid, octyl ester
SMILESCCCCCCCCOC=O
InChIInChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3
InChI KeyAVBRYQRTMPHARE-UHFFFAOYSA-N

The structure consists of a straight eight-carbon alkyl chain (octyl group) connected to a formate group through an ester linkage, making it a member of the fatty alcohol esters family .

Chemical Classification

Based on its molecular structure, octyl formate is categorized within the following chemical taxonomy :

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty alcohol esters
Direct ParentFatty alcohol esters

From a chemical perspective, octyl formate is defined as a formate ester of octan-1-ol, positioning it within the broader category of fatty alcohol esters .

Physical and Chemical Properties

Physical Characteristics

Octyl formate exhibits distinct physical properties that influence its applications across various industries :

PropertyValue
Physical StateColorless liquid
OdorFruity with rose-orange notes
TasteBitter, refreshingly fruity green at low concentrations
Melting Point-39.1°C
Boiling Point87-89°C at 20 mmHg
Density0.877 g/mL at 25°C
Flash Point171°F (77°C) - closed cup
LogP3.49

The compound is characterized by its hydrophobicity, being practically insoluble in water but readily soluble in most organic solvents . This property is reflected in its relatively high LogP value of 3.49, indicating significant lipophilicity .

Sensory Properties

One of the most commercially valuable aspects of octyl formate is its distinctive organoleptic profile :

Sensory AttributeDescription
Primary Odor TypeFruity
Odor NotesRose, orange, waxy, cucumber
Flavor ProfileBitter at high concentrations, refreshingly fruity-green at low concentrations

These sensory characteristics make octyl formate particularly valuable in flavor and fragrance applications, where it can impart complex fruity notes with floral undertones .

Synthesis Methods

Traditional Chemical Synthesis

Several methods exist for synthesizing octyl formate, with esterification of octanol with formic acid being the most common approach :

Direct Esterification

The primary synthesis route involves the direct esterification of n-octyl alcohol (1-octanol) with formic acid . A notable characteristic of this reaction is that formic acid is strong enough to self-catalyze the reaction without requiring additional acid catalysts . The reaction can be represented as:

CH₃(CH₂)₇OH + HCOOH → CH₃(CH₂)₇OCHO + H₂O

Alternative Synthetic Routes

Other documented methods for octyl formate synthesis include :

  • Boiling n-octyl chloride with formamide in the presence of small amounts of HCl

  • Using boron trioxide (B₂O₃) as both a catalyst and dehydrating agent to prevent water formation during reaction

Enzymatic Synthesis

Recent advances in green chemistry have led to the development of enzymatic methods for octyl formate synthesis . Research has demonstrated successful enzymatic synthesis using immobilized lipases, particularly Novozym 435 . This approach represents a more environmentally friendly alternative to traditional chemical synthesis.

A comprehensive study of enzymatic synthesis parameters revealed the following optimal conditions :

ParameterOptimal Value
Enzyme TypeNovozym 435
Enzyme Concentration15 g/L
Formic Acid:Octanol Ratio1:7
Reaction Temperature40°C
Solvent1,2-dichloroethane
Maximum Conversion96.51%

A significant advantage of the enzymatic approach is the reusability of Novozym 435 under optimal conditions, which helps reduce the economic burden associated with enzymatic synthesis .

Regulatory Body/StandardDesignation
FDA 21 CFR172.515 (Synthetic flavoring substances)
FEMA Number2809
JECFA Number122
EWG's Food Scores1 (indicating low concern)
EPA Substance Registry SystemFormic acid, octyl ester (112-32-3)

These regulatory designations support the compound's commercial use in food, fragrance, and other applications.

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